molecular formula C15H19N5O2S2 B2780633 dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine CAS No. 895431-24-0

dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine

Cat. No.: B2780633
CAS No.: 895431-24-0
M. Wt: 365.47
InChI Key: OSXPDZMAOZTEDU-UHFFFAOYSA-N
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Description

dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine is a heterocyclic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or triazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar or non-polar solvents depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of enzyme activity . For example, as a carbonic anhydrase inhibitor, it can interfere with the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine stands out due to its specific substitution pattern and the presence of the dimethylsulfamoylamino group, which can enhance its biological activity and specificity towards certain targets.

Biological Activity

Dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine, also known as 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines multiple functional groups including a triazole ring and a thiazole ring, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be summarized as follows:

ComponentDescription
IUPAC Name2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Molecular FormulaC21H22N4O2S2
CAS Number896012-79-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains and fungi.
  • Anticancer Potential : The compound has shown cytotoxic effects in vitro against several cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in biological assays.

The mechanism of action for this compound involves interaction with specific molecular targets within the body. It is hypothesized that the compound may inhibit key enzymes or receptors associated with disease processes. For instance:

  • Enzyme Inhibition : The sulfonamide group may interact with carbonic anhydrase and other enzyme systems.
  • Receptor Modulation : Binding to various receptors could alter signaling pathways related to inflammation and cancer progression.

Anticancer Activity

A study focusing on the synthesis and biological evaluation of triazolo-thiazole derivatives highlighted the anticancer properties of related compounds. The derivatives exhibited significant cytotoxicity against cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma), suggesting a potential pathway for therapeutic development .

Antimicrobial Studies

Research has indicated that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings underline the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituent Variations : Modifications on the triazole and thiazole rings can significantly alter potency.
  • Functional Group Positioning : The placement of methyl and sulfonamide groups influences solubility and interaction with biological targets.

Properties

IUPAC Name

6-[2-(dimethylsulfamoylamino)ethyl]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-11-4-6-12(7-5-11)14-17-15-20(18-14)13(10-23-15)8-9-16-24(21,22)19(2)3/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPDZMAOZTEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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